1h,3h-Perimidine-2-thione
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Overview
Description
1H,3H-Perimidine-2-thione is a heterocyclic compound with the molecular formula C11H8N2S and a molecular weight of 200.26. It is a derivative of perimidine, characterized by the presence of a thione group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,3H-Perimidine-2-thione can be synthesized through several methods. One common approach involves the reaction of carbon disulfide with 1,8-diaminonaphthalene. This reaction typically requires specific conditions, such as the presence of a base and a suitable solvent, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced technologies, such as microwave radiation, ultrasound, and grinding, can enhance the efficiency and yield of the synthesis. Catalysts like ionic liquids, acids, metals, and nanocatalysts are often employed to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1H,3H-Perimidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted perimidine derivatives.
Scientific Research Applications
1H,3H-Perimidine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound’s ability to interact with proteins and form complexes with metals makes it valuable in biochemical studies.
Industry: It is used in the production of dyes, polymers, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 1H,3H-Perimidine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
- 1H-Perimidine-2-thiol
- 2-Substituted-1H-perimidin-1-yl derivatives
- 1,2-Bis(2-mercapto-1H-perimidin-1-yl)ethane-1,2-dione derivatives
Comparison: 1H,3H-Perimidine-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity compared to its thiol and other substituted derivatives. This uniqueness makes it particularly valuable in applications requiring specific interactions with metals and proteins .
Properties
IUPAC Name |
1,3-dihydroperimidine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c14-11-12-8-5-1-3-7-4-2-6-9(13-11)10(7)8/h1-6H,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASDGLJUXIVFDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=S)NC3=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352348 |
Source
|
Record name | 1h,3h-perimidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30837-62-8 |
Source
|
Record name | 1h,3h-perimidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-perimidine-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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